molecular formula C14H16O3 B14223391 Butyl 3-(3-formylphenyl)prop-2-enoate CAS No. 826991-01-9

Butyl 3-(3-formylphenyl)prop-2-enoate

Cat. No.: B14223391
CAS No.: 826991-01-9
M. Wt: 232.27 g/mol
InChI Key: SFJPGMOGKIATEP-UHFFFAOYSA-N
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Description

Butyl 3-(3-formylphenyl)prop-2-enoate is an organic compound with the molecular formula C13H14O3. It is a derivative of cinnamic acid, where the butyl ester is attached to the carboxyl group, and a formyl group is attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-(3-formylphenyl)prop-2-enoate typically involves the esterification of 3-(3-formylphenyl)prop-2-enoic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(3-formylphenyl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 3-(3-formylphenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 3-(3-formylphenyl)prop-2-enoate involves its interaction with various molecular targets. For instance, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the formyl group accepts electrons from the reducing agent, resulting in the formation of a hydroxymethyl group. The phenyl ring can participate in electrophilic substitution reactions, where the electron-rich aromatic system reacts with electrophiles to form substituted products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 3-(3-formylphenyl)prop-2-enoate is unique due to its specific ester group, which can influence its reactivity and physical properties. The butyl ester provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and material science .

Properties

CAS No.

826991-01-9

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

butyl 3-(3-formylphenyl)prop-2-enoate

InChI

InChI=1S/C14H16O3/c1-2-3-9-17-14(16)8-7-12-5-4-6-13(10-12)11-15/h4-8,10-11H,2-3,9H2,1H3

InChI Key

SFJPGMOGKIATEP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC1=CC(=CC=C1)C=O

Origin of Product

United States

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